
Gefitinib 3,4-Difluoro Impurity HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gefitinib 3,4-Difluoro Impurity HCl (CAS: 184475-68-1) is a critical impurity associated with the tyrosine kinase inhibitor Gefitinib, used in non-small cell lung cancer treatment. Its chemical name is N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride, with a molecular formula of C₂₂H₂₄F₂N₄O₃·HCl and a molecular weight of 467.0 g/mol (430.5 + 36.5) . This impurity is synthesized under Good Laboratory Practice (GLP) standards and is essential for analytical method validation (AMV), quality control (QC), and regulatory compliance during Gefitinib production .
The compound’s structure features a quinazoline core substituted with a 3,4-difluorophenyl group, a methoxy group at position 7, and a morpholinopropoxy chain at position 4. The hydrochloride salt enhances its stability and solubility for analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.
Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.
Methoxylation: The methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To maintain consistency and cost-effectiveness.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity
Types of Reactions:
Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions
Scientific Research Applications
Role in Pharmaceutical Development
Impurity Profiling
In the pharmaceutical industry, the characterization of impurities is critical for ensuring drug safety and efficacy. Gefitinib 3,4-Difluoro Impurity HCl is studied extensively to understand its impact on the overall quality of gefitinib formulations. Regulatory bodies like the FDA require detailed impurity profiles for drug approval, making compounds like this impurity essential for compliance with Good Manufacturing Practices (GMP) .
Stability Studies
Stability studies involving gefitinib formulations often assess the degradation pathways influenced by various impurities, including this compound. Understanding how this impurity affects the stability of gefitinib can lead to improved formulation strategies that enhance shelf life and therapeutic effectiveness .
Research Applications
Mechanistic Studies in Cancer Research
this compound has been utilized in mechanistic studies to explore its effects on EGFR signaling pathways. Research indicates that impurities can influence drug action and resistance mechanisms in cancer cells. For instance, studies have shown that certain impurities can alter the binding affinity of gefitinib to its target EGFR, potentially leading to variations in therapeutic outcomes .
Development of PROTACs
Recent advancements have seen the integration of gefitinib derivatives into targeted protein degradation strategies. Gefitinib-based PROTACs (Proteolysis Targeting Chimeras) have been developed to selectively degrade mutant forms of EGFR associated with resistance to standard therapies. The incorporation of this compound into these novel compounds has been explored for enhancing their efficacy against resistant cancer cell lines .
Case Studies and Clinical Trials
Combination Therapy Trials
A notable clinical trial investigated the efficacy of gefitinib combined with bevacizumab as a first-line treatment for advanced NSCLC. The study highlighted how impurities like this compound could potentially affect patient responses due to their influence on drug metabolism and pharmacokinetics .
- Study Overview:
Mechanism of Action
Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .
Comparison with Similar Compounds
Structural Analogues of Gefitinib Impurities
Gefitinib impurities often arise from synthesis intermediates, degradation products, or structural variants. Below is a comparative analysis of key Gefitinib-related impurities:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
---|---|---|---|---|
Gefitinib 3,4-Difluoro Impurity HCl | C₂₂H₂₄F₂N₄O₃·HCl | 467.0 | 184475-68-1 | 3,4-Difluorophenyl substitution |
Gefitinib 4-Desfluoro Impurity HCl | C₂₂H₂₅ClFN₄O₃ | 465.4 | N/A | Lacks fluorine at position 4 of phenyl ring |
Gefitinib Chloro Impurity | C₁₉H₂₂ClN₅O₂ | 337.8 | 199327-59-8 | Chlorine replaces fluorine at phenyl ring |
Gefitinib EP Impurity B HCl | C₂₂H₂₅ClN₄O₄ | 483.4 | 1603814-04-5* | Modified morpholine side chain |
Key Observations :
- The morpholinopropoxy chain distinguishes it from EP Impurity B, which has structural variations in the side chain .
Comparison with Non-Gefitinib Difluoro Compounds
Fluorinated aromatic compounds are common in pharmaceuticals due to their metabolic stability and bioavailability. Below is a comparison with structurally similar difluoro-substituted compounds:
Table 2: Comparison of Difluoro-Substituted Aromatic Compounds
Compound Name | Structure Type | Biological Activity/Application | Key Differences from this compound |
---|---|---|---|
3,4-Difluoro-1,1’-biphenyl | Biphenyl | Enzyme/receptor modulation | Lacks quinazoline core and morpholine side chain |
3’,4’-Difluoro[1,1’-biphenyl]-2-amine | Biphenyl-amine | Antimicrobial research | Amine group instead of quinazoline core |
2,4-Difluoro-6-methoxybenzenesulfonyl chloride | Sulfonyl chloride | Electrophilic reagent in synthesis | Sulfonyl chloride group; no nitrogen heterocycle |
Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate | Ketoester | Organic synthesis intermediate | Aliphatic chain with ketoester group |
Key Insights :
- The quinazoline core in this compound is absent in biphenyl or sulfonyl chloride analogs, limiting direct biological activity comparisons .
- Fluorine position matters : 3,4-difluoro substitution (vs. 2,4- or 3,5-) affects electronic properties and steric interactions, as seen in solubility challenges with 3,5-difluoro analogs .
Biological Activity
Gefitinib 3,4-Difluoro Impurity HCl is a derivative of gefitinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant case studies.
Molecular Structure and Composition:
- Chemical Name: N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride
- Molecular Formula: C22H24F2N4O3·2 HCl
- Molecular Weight: 430.46 g/mol
Gefitinib functions by selectively inhibiting the EGFR tyrosine kinase, which plays a crucial role in the signaling pathways that regulate cell proliferation and survival. The inhibition occurs through competitive binding to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the MAPK and PI3K-AKT pathways .
Pharmacokinetics
The pharmacokinetic profile of gefitinib indicates:
- Absorption: Slow absorption with a mean bioavailability of approximately 60%.
- Peak Plasma Levels: Achieved within 3 to 7 hours post-administration.
- Half-Life: Approximately 48 hours.
- Metabolism: Primarily metabolized by CYP3A4 in the liver.
- Elimination: Mainly through feces (86%), with renal excretion accounting for less than 4% .
In Vitro Studies
Research has demonstrated that gefitinib derivatives exhibit anti-proliferative activity against various NSCLC cell lines. For instance, studies indicated that gefitinib has an IC50 (half maximal inhibitory concentration) ranging from 14.62 μM to 20.56 μM against different cancer cell lines, suggesting moderate potency .
Clinical Case Studies
-
Efficacy in NSCLC Patients:
A study conducted in Vietnam evaluated gefitinib's effectiveness as a first-line treatment for advanced NSCLC. The overall response rate (ORR) was reported at 59.2%, with a disease control rate (DCR) of 95.8% after three months of treatment. The median progression-free survival (PFS) was noted at 14.5 months . -
Comparison with Other Therapies:
In a comparative analysis involving multiple clinical trials, gefitinib demonstrated similar efficacy to erlotinib in NSCLC patients, with comparable toxicity profiles. Both drugs showed significant improvements in ORR among patients harboring EGFR mutations .
Toxicity and Side Effects
Common adverse effects associated with gefitinib include:
- Rash and acne (41.7% incidence)
- Diarrhea
- Anorexia
- Transaminitis (elevated liver enzymes)
These adverse events predominantly fall within grades 1 and 2 on the Common Terminology Criteria for Adverse Events (CTCAE) scale .
Data Table: Summary of Key Findings
Study/Trial | Sample Size | ORR (%) | DCR (%) | Median PFS (months) | Common Toxicities |
---|---|---|---|---|---|
Vietnamese Study | 120 | 59.2 | 95.8 | 14.5 | Rash, diarrhea |
IPASS Trial | N/A | 71.2 | N/A | N/A | Rash, fatigue |
NEJ002 Trial | N/A | 73.7 | N/A | N/A | Rash, anorexia |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Gefitinib 3,4-Difluoro Impurity HCl in drug substances?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods. Use a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer (pH 4.5) for optimal separation. Calibration curves should be established using certified reference standards (e.g., CAT# AR-G01175, CAS 184475-68-1) to ensure accuracy . Quantification limits should align with pharmacopeial guidelines, where impurity thresholds are typically ≤0.15% for unspecified impurities .
Q. How is this compound synthesized, and what are its key structural characteristics?
Methodological Answer: This impurity arises during the synthesis of Gefitinib via incomplete fluorination or side reactions. Its structure includes a 3,4-difluorophenyl group attached to the quinazoline core, with a molecular weight of 430.46 g/mol (HCl salt). Confirm identity using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), focusing on distinguishing peaks for fluorine substituents at δ 120–125 ppm in 19F-NMR .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation. Refer to safety data sheets for emergency protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles observed across different Gefitinib synthesis routes?
Methodological Answer: Perform comparative analyses using orthogonal methods (e.g., HPLC, LC-MS, and X-ray diffraction) to identify route-specific byproducts. For example, synthesis via morpholinylpropoxy intermediates may yield Gefitinib Impurity IV HCl (CAS# NA, CAT# AR-G01164), while chloro-substituted routes produce Gefitinib Chloro Impurity (CAS 199327-59-8). Statistical tools like Principal Component Analysis (PCA) can correlate impurity patterns with reaction conditions .
Q. What mechanistic insights explain the formation of this compound under varying pH conditions?
Methodological Answer: Conduct kinetic studies under acidic (pH 3–5), neutral, and basic (pH 8–10) conditions. Monitor impurity formation via real-time LC-MS to track intermediates. For instance, defluorination at high pH may generate 4-Defluoro-4-Hydroxy Gefitinib (CAS 847949-50-2), while acidic conditions favor halogen retention. Density Functional Theory (DFT) simulations can model reaction pathways .
Q. How should stability studies be designed to assess this compound under accelerated degradation?
Methodological Answer: Expose the impurity to heat (40–60°C), UV light (ICH Q1B guidelines), and oxidative stress (3% H2O2). Analyze degradation products using LC-HRMS and compare with known impurities like Gefitinib N-Oxide (CAS 847949-51-3). Establish degradation kinetics using Arrhenius equations to predict shelf-life .
Q. What toxicological assays are appropriate for evaluating the safety of this compound?
Methodological Answer: Use in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and in vivo studies (rodent models). Compare results with parent drug toxicity profiles. For example, impurities with structural analogs like (3-Hydroxy-4-methoxybenzonitrile) (CAS 52805-46-6) may require additional genotoxicity testing .
Properties
CAS No. |
184475-68-1 |
---|---|
Molecular Formula |
C22H25F2N4O3Cl |
Molecular Weight |
466.92 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.